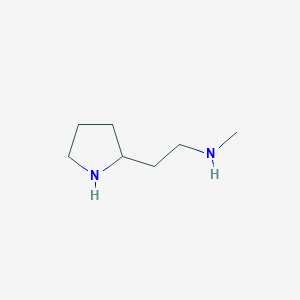

N-methylpyrrolidin-2-ylethylamine

Description

Structural Classification within Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. libretexts.org They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon-containing groups directly bonded to the nitrogen atom. libretexts.org

N-methylpyrrolidin-2-ylethylamine, with the chemical formula C₇H₁₆N₂, is a diamine, meaning it contains two amine functional groups. nih.govnih.gov Its structure is characterized by:

A tertiary (3°) amine : The nitrogen atom within the pyrrolidine (B122466) ring is bonded to three carbon atoms (the methyl group and two carbons of the ring). libretexts.org

A primary (1°) amine : The nitrogen atom of the ethylamine (B1201723) side chain is bonded to only one carbon atom. libretexts.org

This combination of two different amine types within a single molecule makes it a versatile building block in synthesis and a candidate for applications where specific basicity and nucleophilicity are required. The pyrrolidine ring itself is a five-membered saturated heterocycle, a structural motif found in numerous natural products and pharmaceuticals. vjs.ac.vn

Table 1: Structural and Chemical Properties of 2-(1-methylpyrrolidin-2-yl)ethanamine

| Property | Value |

|---|---|

| IUPAC Name | 2-(1-methylpyrrolidin-2-yl)ethanamine nih.gov |

| Molecular Formula | C₇H₁₆N₂ nih.gov |

| Molecular Weight | 128.22 g/mol nih.gov |

| Amine Classification | Contains one primary (1°) amine and one tertiary (3°) amine nih.govlibretexts.org |

| Core Heterocycle | N-methylpyrrolidine nih.gov |

| CAS Number | 51387-90-7 nih.gov |

Historical Context and Emerging Significance in Organic Synthesis

While specific historical accounts detailing the first synthesis of this compound are not prominent, the development of synthetic routes to its core structure, N-methylpyrrolidine, is well-documented. Traditionally, the synthesis of N-methylpyrrolidine often involved high temperatures and pressures, sometimes using expensive catalysts. vjs.ac.vnresearchgate.net For instance, one method involves the reaction of N-methylpyrrolidone with hydrogen gas at high pressure in the presence of a copper chromite catalyst. vjs.ac.vn Another industrial route produces the pyrrolidine ring from butanediol (B1596017) and ammonia over metal oxide catalysts at temperatures around 300°C. researchgate.net

The emerging significance of this class of compounds is tied to the development of more efficient and environmentally friendly synthetic methods. Recent research has demonstrated "green" approaches to N-methylpyrrolidine synthesis. vjs.ac.vnresearchgate.net One such method utilizes the reaction of methylamine (B109427) and 1,4-dibromobutane (B41627) in an aqueous medium with potassium carbonate as an inexpensive and eco-friendly catalyst at a moderate temperature of 90°C. vjs.ac.vnresearchgate.net The development of such green chemical processes makes the N-methylpyrrolidine scaffold, and by extension its derivatives like this compound, more accessible and sustainable for broader applications. researchgate.net

The significance of the N-methylpyrrolidine structure is underscored by its use as a versatile intermediate in the synthesis of pharmaceuticals. vjs.ac.vnresearchgate.net Notably, it is a key component in the structure of cefepime, a fourth-generation cephalosporin (B10832234) antibiotic, where the N-methylpyrrolidine moiety influences the drug's pharmacokinetic properties. vjs.ac.vn

Overview of Research Areas and Applications

The unique bifunctional nature of this compound makes it a compound of interest in several areas of chemical research, primarily as a synthetic building block and as a specialized ligand.

Medicinal Chemistry: The 2-phenethylamine scaffold is a well-known pharmacophore present in many biologically active molecules, including neurotransmitters and various therapeutic agents. mdpi.com Although not a phenethylamine, this compound contains the crucial ethylamine side chain, which is a key structural element for interaction with numerous biological targets. mdpi.com Furthermore, the pyrrolidine ring is a privileged structure in medicinal chemistry, found in many natural alkaloids like nicotine (B1678760) and hygrine. vjs.ac.vn The combination of these two motifs suggests potential for this compound derivatives in the development of new therapeutic agents.

Coordination Chemistry: Compounds containing two or more nitrogen atoms, such as this compound, are excellent candidates for use as ligands in coordination chemistry. nih.govresearchgate.net The two nitrogen atoms can donate their lone pairs of electrons to a central metal ion, forming a chelate ring. Such bidentate N,N-ligands are crucial for creating stable metal complexes. nih.gov Polytopic ligands (containing multiple binding sites) are instrumental in accessing a variety of mononuclear and polynuclear metal complexes. nih.govresearchgate.net These complexes have applications in catalysis, materials science, and as models for biological systems. nih.gov The ability of this compound to act as a chelating agent makes it a valuable tool for chemists designing new metal-based catalysts or functional materials.

Organic Synthesis: As an intermediate, this compound provides a scaffold that can be further elaborated. The primary amine offers a reactive handle for a wide range of chemical transformations, such as amidation, alkylation, and imine formation, allowing for the construction of more complex molecular architectures. Its role as a building block is analogous to that of its parent compound, N-methylpyrrolidine, which is a key intermediate in pharmaceutical synthesis. vjs.ac.vnresearchgate.net

Table 2: Potential Research Applications Based on Structural Features

| Structural Feature | Associated Research Area | Rationale |

|---|---|---|

| Ethylamine Chain | Medicinal Chemistry | The ethylamine moiety is a common structural motif in bioactive compounds and interacts with various biological receptors. mdpi.com |

| Tertiary & Primary Amines | Coordination Chemistry | The two nitrogen atoms can act as a bidentate ligand to chelate metal ions, forming stable complexes for catalysis or materials applications. nih.govnih.gov |

| N-Methylpyrrolidine Ring | Organic & Medicinal Chemistry | This heterocyclic system is a key building block for complex pharmaceuticals and is found in many natural products. vjs.ac.vnresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N-methyl-2-pyrrolidin-2-ylethanamine |

InChI |

InChI=1S/C7H16N2/c1-8-6-4-7-3-2-5-9-7/h7-9H,2-6H2,1H3 |

InChI Key |

WDWKOHSFJFGUIX-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methylpyrrolidin 2 Ylethylamine

Direct Synthetic Routes to N-methylpyrrolidin-2-ylethylamine

Direct synthesis focuses on introducing the 2-aminoethyl moiety at the C2 position of the N-methylpyrrolidine ring in the final stages of the manufacturing process. These methods are often efficient as they build upon readily available starting materials.

Alkylation is a fundamental process in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In this context, it involves the reaction of a nucleophile with an alkyl halide or another electrophile. One patented method for preparing this compound utilizes an alkylation-type strategy starting from 2-(2-hydroxyethyl)-1-methylpyrrolidine. google.com

This process involves two key steps:

Activation of the Hydroxyl Group: The terminal hydroxyl group of the starting material is converted into a good leaving group.

Nucleophilic Substitution: The activated intermediate is then reacted with an amine source to form the final product.

A specific embodiment of this approach involves reacting 2-(2-hydroxyethyl)-1-methylpyrrolidine with 2-cyclopropylamine. The resulting intermediate, 2-(2-cyclopropylaminoethyl)-1-methylpyrrolidine, is then hydrolyzed in a strong acidic solution, such as hydrochloric or sulfuric acid, to yield the desired 2-(2-aminoethyl)-1-methylpyrrolidine (B138650) in high purity and yield. google.com This method is advantageous as it avoids hazardous reagents and does not require high-pressure or high-temperature conditions. google.com

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes and ketones). The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.com While a direct reductive amination starting from (1-methylpyrrolidin-2-yl)acetaldehyde could theoretically produce the target compound, a more documented pathway involves the reduction of a nitrile intermediate.

A notable industrial process starts with the inexpensive and commercially available 1-methyl-2-pyrrolidinone (B7775990). google.com This lactam is reacted with an acetonitrile-derived reagent to form (1-methylpyrrolidin-2-ylidene)-acetonitrile. This intermediate contains a carbon-nitrogen double bond (an imine analogue) and a nitrile group. The crucial step is the effective hydrogenation of an acid salt of this intermediate. The reduction of both the C=N bond and the nitrile (C≡N) group leads directly to the formation of this compound. google.com This method provides an economical route to the target compound with high yield and purity. google.com

Synthesis via Precursor Compounds

The synthesis of this compound is heavily reliant on the availability and synthesis of its core heterocyclic structure, N-methylpyrrolidine, and its derivatives.

N-methylpyrrolidine and its oxidized form, N-methyl-2-pyrrolidone (NMP), are fundamental precursors. The pyrrolidine (B122466) ring is a common feature in many natural alkaloids, such as nicotine (B1678760). vjs.ac.vnwikipedia.org Numerous methods have been developed to produce these precursors efficiently.

The industrial production of N-methylpyrrolidine and its direct precursor, N-methyl-2-pyrrolidone, can be accomplished through a variety of pathways using different starting materials. These methods range from traditional industrial processes to greener, more environmentally friendly approaches.

Key synthetic routes for N-methylpyrrolidine precursors include:

From γ-butyrolactone and Methylamine (B109427): This is a primary industrial method for producing N-methyl-2-pyrrolidone (NMP). The reaction proceeds in two steps: a reversible reaction to form N-methyl-γ-hydroxybutanamide, followed by a dehydration and cyclization step at higher temperatures and pressures to yield NMP. chemicalbook.com

From 1,4-Butanediol (B3395766) and Methylamine: N-methylpyrrolidine can be synthesized via the cyclization of 1,4-butanediol with methylamine over catalysts like modified ZSM-5. vjs.ac.vn

From 1,4-dibromobutane (B41627) and Methylamine: A green chemistry approach utilizes the reaction of methylamine with 1,4-dibromobutane in an aqueous medium. vjs.ac.vnresearchgate.net This process can be catalyzed by inexpensive and environmentally benign catalysts like potassium carbonate (K2CO3) at moderate temperatures (e.g., 90°C), achieving yields of approximately 50.3%. vjs.ac.vn

Reduction of N-methylpyrrolidone (NMP): N-methylpyrrolidine can be obtained by the reduction of NMP using hydrogen gas at high pressure in the presence of a copper chromite catalyst. vjs.ac.vn

From Glutamic Acid: In a bio-based approach, N-alkyl-2-pyrrolidones can be synthesized from glutamic acid. The process involves a Pd-catalyzed reductive N-alkylation followed by thermally induced lactamization and decarboxylation. rsc.org

The table below summarizes various researched methods for the synthesis of N-methylpyrrolidine.

| Starting Material(s) | Catalyst/Reagent(s) | Conditions | Product | Yield | Reference(s) |

| 1,4-dibromobutane, Methylamine | Potassium Carbonate (K2CO3) | Water, 90°C | N-methylpyrrolidine | 50.3% | vjs.ac.vn |

| N-methylpyrrolidone, Hydrogen | Copper Chromite | 1000 - 5000 psig | N-methylpyrrolidine | < 50% | vjs.ac.vn |

| 1,4-butanediol, Methylamine | Modified ZSM-5 | < 300°C | N-methylpyrrolidine | ~10% | vjs.ac.vn |

| Pyrrolidine | Methylation Agent | - | N-methylpyrrolidine | - | researchgate.net |

Once the N-methylpyrrolidine ring is formed, the next critical step is its functionalization at the C2 position to introduce the ethylamine (B1201723) side chain. The synthetic routes described previously serve as prime examples of this functionalization.

For instance, the method starting from 1-methyl-2-pyrrolidinone involves a condensation reaction at the C2 position (alpha to the carbonyl) with an acetonitrile (B52724) reagent. google.com This directly installs a two-carbon chain with a nitrogen atom, which is subsequently reduced to the desired ethylamine group.

Alternatively, starting with a pre-functionalized precursor like 2-(2-hydroxyethyl)-1-methylpyrrolidine allows for a different functionalization strategy. google.com Here, the existing two-carbon chain is modified by converting the terminal alcohol into a reactive intermediate that can then be subjected to amination. This highlights the versatility of using different precursor molecules to achieve the same target compound through varied chemical transformations.

Other Chiral or Achiral Precursors

The synthesis of this compound can commence from several accessible, and often low-cost, achiral starting materials. These precursors undergo a series of chemical transformations to construct the target molecule.

One notable pathway begins with 1-methyl-2-pyrrolidinone . This commercially available lactam serves as a foundational building block. The synthesis involves a reaction with an acetonitrile-based reagent to form an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile. This intermediate, upon the formation of an acid salt, undergoes a hydrogenation reaction to yield the final product, 2-(2-aminoethyl)-1-methylpyrrolidine. This method provides an economical route to the target compound in high yield and purity. google.com

Another approach utilizes 2-(2-hydroxyethyl)-1-methylpyrrolidine as the starting material. This alcohol is reacted with 2-cyclofurophylamine to produce an intermediate, 2-(2-cyclofurophylaminoethyl)-1-methylpyrrolidine. Subsequent hydrolysis of this intermediate in a strong acidic solution, such as hydrochloric or sulfuric acid, leads to the formation of 2-(2-aminoethyl)-1-methylpyrrolidine. This process is advantageous as it avoids the use of hazardous reagents and does not require high-pressure or high-temperature conditions. google.com

A Chinese patent outlines several alternative routes starting from different achiral precursors google.com:

N-methyl-2-cyanomethylene pyrrolidine : This can be reduced to the target amine.

2-aminoethyl tetrahydrofuran : This precursor undergoes a reaction with hydrogen bromide to form 3,6-dibromo hexylamine, which is then cyclized with methylamine. google.com

N-methyl-2-hydroxyethyl pyrrolidine : This starting material reacts with thionyl chloride to generate N-methyl-2-chloroethyl pyrrolidine, which is then treated with liquefied ammonia (B1221849) in methanol (B129727) to produce the final product. google.com

Furthermore, a process starting from 1-alkyl-2-pyrrolidone has been described. This involves the formation of a 1-alkyl-2-(2-nitroethylidene)pyrrolidine intermediate, which is subsequently reduced to the corresponding 1-alkyl-2-(2-aminoethyl)pyrrolidine. The reduction can be carried out using catalytic hydrogenation with catalysts like platinum black, rhodium, palladium on carbon, or Raney nickel. google.com

While these methods primarily describe the use of achiral precursors, the synthesis of specific enantiomers (chiral synthesis) would typically involve either the use of a chiral starting material, such as a derivative of proline, or the use of a chiral catalyst or resolving agent at some stage in the synthesis. mdpi.com However, specific examples for the chiral synthesis of this compound were not detailed in the surveyed literature.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing sustainable and environmentally benign manufacturing processes. While specific studies focusing on a "green" synthesis of this particular compound are not extensively documented in the provided search results, general principles can be applied to the known synthetic routes.

Key tenets of green chemistry that could enhance the synthesis of this compound include:

Use of Safer Solvents and Reagents : Many of the described syntheses utilize conventional organic solvents. A greener approach would involve substituting these with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, where feasible. For instance, a study on the synthesis of the related compound N-methylpyrrolidine demonstrated a successful green process using water as a solvent and potassium carbonate as an inexpensive and less toxic catalyst. vjs.ac.vn

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Routes with fewer steps and higher yields, such as the direct hydrogenation of (1-methylpyrrolidin-2-ylidene)-acetonitrile, are generally more atom-economical. google.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Several of the patented methods rely on catalysis, for example, the use of potassium iodide as a catalyst in the reaction of 1,4-dichlorobutane (B89584) with aqueous methylamine solution to form N-methylpyrrolidine, or the use of various metal catalysts for hydrogenation. google.comguidechem.com The development of more efficient and recyclable catalysts would further improve the green credentials of the synthesis.

Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. Some of the described methods require elevated temperatures or pressures. google.com Research into catalysts that can operate under milder conditions would contribute to a more energy-efficient process.

By systematically evaluating and re-designing existing synthetic pathways through the lens of these principles, the environmental footprint of this compound production can be significantly reduced.

Stereochemical Aspects and Enantioselective Synthesis

Analysis of Stereoisomerism in N-methylpyrrolidin-2-ylethylamine

This compound possesses a single stereogenic center at the C-2 position of the pyrrolidine (B122466) ring. This gives rise to two enantiomers: (R)-N-methylpyrrolidin-2-ylethylamine and (S)-N-methylpyrrolidin-2-ylethylamine. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, such as boiling point and density, but differ in their optical rotation and their interactions with other chiral environments. The specific rotation of each enantiomer is equal in magnitude but opposite in direction.

The absolute configuration of the stereocenter significantly influences the biological activity and pharmacological effects of chiral molecules. Therefore, the ability to selectively synthesize and characterize each enantiomer of this compound is of paramount importance.

Enantioselective Synthesis of Chiral this compound

The preparation of enantiomerically pure this compound can be achieved through various enantioselective synthesis strategies, which aim to control the formation of the desired stereoisomer. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

A common precursor for the synthesis of chiral 2-substituted pyrrolidines is proline and its derivatives, such as prolinol. nih.gov For instance, (S)-prolinol can serve as a starting material for the synthesis of (S)-N-methylpyrrolidin-2-ylethylamine. The synthesis typically involves the reduction of proline to prolinol, followed by further chemical modifications to introduce the ethylamine (B1201723) side chain and the N-methyl group. nih.gov

Asymmetric catalysis offers an efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively documented in publicly available research, general principles of asymmetric catalysis for the synthesis of 2-substituted pyrrolidines can be applied.

For example, transition metal catalysts complexed with chiral ligands can be employed in hydrogenation or carbon-nitrogen bond-forming reactions to induce stereoselectivity. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically pure product. rsc.org

A potential synthetic route to chiral this compound using a chiral auxiliary could involve the use of a chiral amine, such as a derivative of phenylethylamine or a camphor-based auxiliary. This auxiliary would be reacted with a suitable precursor to form a diastereomeric intermediate. Subsequent cyclization and functional group manipulations, guided by the stereochemistry of the auxiliary, would lead to the formation of the desired enantiomer of the pyrrolidine ring. The final step would involve the cleavage of the auxiliary to yield the target molecule.

Diastereoselective Transformations Involving this compound

Diastereoselective transformations are crucial when a molecule already contains a stereocenter and a new one is being created. In the context of this compound, if a chiral precursor is used, subsequent reactions can be designed to proceed with high diastereoselectivity.

For instance, if a chiral aldehyde precursor, such as N-methyl-2-formylpyrrolidine, is reacted with a nucleophile, the existing stereocenter at the C-2 position can influence the stereochemical outcome of the addition to the carbonyl group, leading to the preferential formation of one diastereomer over the other. The steric and electronic properties of the pyrrolidine ring and the N-methyl group play a significant role in directing the approach of the nucleophile.

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org One of the most common techniques is diastereomeric salt crystallization. wikipedia.org This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org

Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. rsc.org After separation, the individual diastereomers are treated with a base to liberate the enantiomerically pure amine.

A pertinent example is the resolution of the closely related compound, (S)-N-ethyl-2-aminomethyl pyrrolidine, which has been successfully achieved using L-tartaric acid as the resolving agent. A patent describes a process where the racemic amine is treated with L-tartaric acid in a suitable solvent. The resulting diastereomeric salt of the (S)-enantiomer precipitates from the solution, allowing for its separation. Subsequent treatment with a base yields the enantiomerically pure (S)-N-ethyl-2-aminomethyl pyrrolidine. This methodology suggests that a similar approach using an appropriate chiral acid, such as tartaric acid, could be effective for the resolution of racemic this compound. nih.gov

Derivatization and Analog Synthesis

Formation of Amides and Carboxamides from N-methylpyrrolidin-2-ylethylamine

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids and their derivatives to form stable amide and carboxamide linkages. Standard peptide coupling conditions are often employed for this transformation. These methods typically involve the activation of a carboxylic acid partner using reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).

Alternatively, the reaction can be performed using more reactive acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid byproduct.

A specific example involves the synthesis of complex carboxamides used as potential therapeutic agents. For instance, this compound can be coupled with complex heterocyclic carboxylic acids. A representative synthesis involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF), followed by the addition of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA. The amine is then added to the activated acid, and the reaction is stirred to completion.

Table 1: Representative Amide Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product |

|---|

Synthesis of Conjugates with Diverse Scaffolds

The same amide-forming reactions described above are fundamental to the synthesis of conjugates where the this compound moiety is appended to a larger or more complex molecular scaffold. This strategy is frequently used in medicinal chemistry to combine the physicochemical or pharmacological properties of the pyrrolidine (B122466) motif with those of another pharmacophore.

An example is the conjugation to a pyridoquinazoline scaffold, which has been investigated for its biological activities. acs.org The synthesis of 12-Oxo-N-(2-pyrrolidin-1-ylethyl)-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide demonstrates the coupling of an analogous amine, 2-pyrrolidin-1-ylethanamine, to a complex carboxylic acid, showcasing a method directly applicable to this compound. acs.org This reaction creates a larger molecule incorporating both the pyridoquinazoline core and the pyrrolidine-containing side chain. acs.org

Table 2: Synthesis of a Pyridoquinazoline Conjugate

| Amine Component | Carboxylic Acid Scaffold | Reaction Type | Resulting Conjugate |

|---|

Design and Preparation of Functionalized Probes

Functionalized probes, such as fluorescent or biotinylated derivatives, can be prepared by coupling this compound to a reporter molecule that contains a reactive carboxylic acid or activated ester. This allows the pyrrolidine moiety to be tracked in biological systems or used in affinity-based purification.

For example, a fluorescent probe can be synthesized by reacting the amine with an N-hydroxysuccinimide (NHS) ester of a fluorophore like fluorescein isothiocyanate (FITC) or a carboxyfluorescein derivative. The reaction is typically carried out in a polar aprotic solvent with a mild base.

Table 3: General Scheme for Fluorescent Probe Synthesis

| Amine | Reporter Molecule (Activated) | Solvent | Base | Product (Functionalized Probe) |

|---|---|---|---|---|

| This compound | 5(6)-Carboxyfluorescein-NHS ester | DMF | DIPEA | Fluorescein-conjugated this compound |

Polymer-Bound Derivatives and Immobilization Strategies

Immobilizing this compound onto a solid support or polymer is useful for applications in solid-phase synthesis, catalysis, or affinity chromatography. A common strategy involves reacting the amine with a polymer resin that has been functionalized with a suitable electrophile, such as an acyl chloride or an isocyanate group.

For example, Merrifield resin (chloromethylated polystyrene) can be first derivatized with a linker containing a carboxylic acid, which is then converted to an acyl chloride. Subsequent reaction with this compound tethers the molecule to the solid support via a stable amide bond. This allows for the easy separation of the derivatized polymer from reaction media by simple filtration.

Table 4: Example of Immobilization on a Solid Support

| Solid Support (Functionalized) | Reagent | Reaction | Result |

|---|

Synthesis of this compound Containing Heterocycles

The primary amine of this compound can serve as a key nitrogen source in the construction of new heterocyclic rings. Various classical methods of heterocycle synthesis can be adapted for this purpose.

For instance, the amine can undergo condensation with 1,3-dicarbonyl compounds to form enamines, which can then be cyclized to form substituted pyridines or pyrimidines. A well-known multicomponent reaction, the Biginelli reaction, can be adapted to synthesize dihydropyrimidinones. In a plausible scheme, this compound could react with a β-ketoester (e.g., ethyl acetoacetate) and an aldehyde (e.g., benzaldehyde) under acidic catalysis to form a dihydropyrimidinone bearing the N-methylpyrrolidin-2-ylethyl substituent.

Table 5: Plausible Heterocycle Synthesis via Biginelli Reaction

| Amine | Aldehyde | β-Ketoester | Catalyst | Resulting Heterocycle |

|---|

Structure Activity Relationship Sar Studies of N Methylpyrrolidin 2 Ylethylamine Derivatives

Conformational Analysis and its Influence on Molecular Recognition

The five-membered pyrrolidine (B122466) ring of the N-methylpyrrolidin-2-ylethylamine scaffold is not planar and can adopt various conformations, often referred to as "puckered" or "envelope" conformations. The two primary conformations are the "endo" and "exo" puckers, where the C4 atom is either on the same or opposite side of the ring as the substituent at the C2 position, respectively. The conformational preference of the pyrrolidine ring is influenced by the nature and stereochemistry of its substituents. nih.gov

This conformational flexibility is not arbitrary; rather, it plays a significant role in how a molecule containing this moiety presents its functional groups for interaction with a biological target. The specific pucker of the pyrrolidine ring can dictate the spatial orientation of the N-methyl group and the ethylamine (B1201723) side chain, which in turn affects the molecule's ability to fit into a binding pocket and establish key interactions. For instance, in proline residues within proteins, which share the pyrrolidine ring structure, the ring pucker is known to be influenced by the local environment and can favor specific secondary structures. nih.gov

Computational studies and NMR spectroscopy are instrumental in elucidating the preferred conformations of this compound derivatives in different environments. These analyses help in understanding how the conformational ensemble of the ligand in solution might relate to its bioactive conformation when bound to a receptor.

Impact of the this compound Moiety on Ligand Binding

The this compound moiety contributes to ligand binding through a combination of steric and electronic effects. The pyrrolidine ring itself is a lipophilic group that can engage in favorable hydrophobic interactions within a receptor's binding pocket. The nitrogen atom of the pyrrolidine is basic, and its state of protonation at physiological pH can be crucial for forming ionic interactions or hydrogen bonds with acidic residues in the target protein.

The stereochemistry at the C2 position of the pyrrolidine ring is often a critical determinant of binding affinity and selectivity. The (R) and (S) enantiomers of a compound containing the this compound scaffold can exhibit significantly different biological activities due to the specific three-dimensional arrangement required for optimal interaction with a chiral biological target.

Furthermore, the N-methyl group can influence both the basicity of the pyrrolidine nitrogen and the steric profile of the molecule. This can affect the molecule's ability to penetrate binding pockets and can also introduce subtle changes to the conformational preferences of the pyrrolidine ring.

A summary of the general impact of the this compound moiety on ligand binding is presented in the table below.

| Feature of Moiety | Potential Impact on Ligand Binding |

| Pyrrolidine Ring | Provides a lipophilic scaffold for hydrophobic interactions. Its puckered conformation influences the spatial orientation of substituents. |

| Pyrrolidine Nitrogen | Acts as a basic center, potentially forming ionic or hydrogen bonds with the receptor. Its nucleophilicity allows for further substitution. nih.gov |

| N-Methyl Group | Affects the basicity and steric environment of the pyrrolidine nitrogen. Can contribute to hydrophobic interactions. |

| Ethylamine Side Chain | Provides a flexible linker to other pharmacophoric groups and can participate in hydrogen bonding or ionic interactions through the amine group. |

| Chirality at C2 | The stereochemistry at this position is often crucial for enantioselective recognition by the biological target. |

Modulation of Specific Molecular Interactions by Derivatives

Modification of the this compound core allows for the fine-tuning of molecular interactions with a target protein. SAR studies have demonstrated that even small changes to this scaffold can lead to significant differences in binding affinity and functional activity.

For example, substitution on the pyrrolidine ring can alter its conformational equilibrium, which in turn can reposition other parts of the molecule to either enhance or diminish key interactions. Introducing substituents at the C3 or C4 positions of the pyrrolidine ring can modulate the ring's pucker, thereby influencing the orientation of the entire this compound moiety within the binding site. nih.gov

The ethylamine side chain can also be modified to optimize interactions. Altering the length of the alkyl chain or introducing functional groups can lead to new or enhanced hydrogen bonding, van der Waals, or ionic interactions with the receptor.

The table below illustrates how specific derivatives of a hypothetical compound containing the this compound moiety might modulate molecular interactions, based on general SAR principles.

| Derivative Modification | Effect on Molecular Interaction | Consequence for Binding Affinity |

| Introduction of a hydroxyl group on the pyrrolidine ring | Can introduce a new hydrogen bond donor/acceptor. | May increase or decrease affinity depending on the presence of a suitable partner in the binding site. |

| Replacement of N-methyl with N-ethyl | Increases steric bulk and lipophilicity around the nitrogen. | Could enhance hydrophobic interactions but may also lead to steric clashes. |

| Shortening the ethylamine chain to methylamine (B109427) | Reduces conformational flexibility and the reach of the amine group. | May result in loss of a key interaction if the amine can no longer reach its binding partner. |

| Bioisosteric replacement of the pyrrolidine ring with a different heterocycle | Alters the geometry, basicity, and lipophilicity of the core scaffold. | Can lead to improved selectivity or altered binding modes. |

Rational Design Strategies for Enhanced Chemical Properties

The insights gained from SAR studies on this compound derivatives are pivotal for the rational design of new molecules with improved properties such as potency, selectivity, and favorable pharmacokinetic profiles.

One common strategy is to use computational modeling to predict the binding modes of designed analogs. By understanding the conformational preferences of the this compound scaffold and the key interactions it makes with a target, medicinal chemists can design new molecules that are predicted to have higher affinity or improved selectivity.

Another approach is the use of bioisosteric replacements. In this strategy, the pyrrolidine ring or other parts of the molecule are replaced with different functional groups that have similar steric and electronic properties. This can lead to compounds with improved metabolic stability or reduced off-target effects while maintaining the desired biological activity.

Furthermore, fragment-based drug design can be employed, where the this compound moiety is used as a starting point or as a fragment to be combined with other small molecules that bind to adjacent sites on the target protein. This can lead to the development of novel and potent ligands.

The iterative process of designing, synthesizing, and testing new derivatives based on SAR data is a cornerstone of modern drug discovery and allows for the systematic optimization of lead compounds containing the versatile this compound scaffold.

Coordination Chemistry and Ligand Applications

Metal Complexation Behavior of N-methylpyrrolidin-2-ylethylamine

There is no specific experimental data available in the reviewed literature concerning the metal complexation behavior of this compound.

Theoretically, this compound would be expected to act as a chelating ligand, forming a stable five-membered ring with a metal ion through its two nitrogen donor atoms. The coordination would involve the lone pair of electrons on the tertiary amine of the pyrrolidine (B122466) ring and the primary amine of the ethylamine (B1201723) side chain. The stability of the resulting metal complexes would be influenced by factors such as the nature of the metal ion (its size, charge, and electronic configuration), the solvent system used, and the reaction conditions.

Synthesis and Spectroscopic Characterization of Metal Chelates

No specific methods for the synthesis or spectroscopic data for metal chelates of this compound have been reported in the available literature.

Generally, the synthesis of metal complexes with such a ligand would involve reacting a metal salt (e.g., a chloride, nitrate, or sulfate (B86663) of a transition metal) with the this compound ligand in a suitable solvent. The resulting complexes would then be isolated and purified.

Characterization would typically involve a range of spectroscopic techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms to the metal center by observing shifts in the N-H and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the structure of the complex in solution. Coordination to a metal ion would cause shifts in the resonance of the protons and carbons near the donor atoms.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complex, which provides information about the geometry and the ligand field strength.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.

Role as a Polydentate Ligand in Transition Metal Chemistry

There is no documented evidence of this compound being utilized as a polydentate ligand in published transition metal chemistry research.

As a bidentate N,N'-donor ligand, this compound would be classified as a polydentate ligand. Such ligands are crucial in transition metal chemistry as they can stabilize metal ions in various oxidation states and influence the geometry and reactivity of the resulting complexes. The chelate effect, where the formation of a ring structure enhances the stability of the complex, would be a key feature of its coordination behavior.

Applications in Homogeneous and Heterogeneous Catalysis

No specific catalytic applications of metal complexes derived from this compound have been reported.

Transition metal complexes are widely used as catalysts in a multitude of organic reactions. The ligand plays a critical role in tuning the catalytic activity and selectivity of the metal center. If metal complexes of this compound were to be explored in catalysis, potential areas could include:

Homogeneous Catalysis: Where the catalyst is in the same phase as the reactants. Examples could include hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Heterogeneous Catalysis: Where the catalyst is in a different phase. The complex could potentially be immobilized on a solid support for easier separation and recycling.

Reactivity and Chemical Transformation Studies

Oxidation Pathways and Mechanisms

While specific studies detailing the oxidation of N-methylpyrrolidin-2-ylethylamine are not extensively available in the reviewed literature, the expected oxidation pathways can be inferred from the well-established metabolism and chemical oxidation of structurally related alkylamines. nih.govnih.govmdpi.comencyclopedia.pub The primary sites susceptible to oxidation are the nitrogen atoms and the carbon atoms alpha to the nitrogens.

Metabolic studies of compounds containing alkylamino moieties reveal that oxidative N-dealkylation is a common pathway, catalyzed by cytochrome P450 enzymes. nih.govnih.govmdpi.com In the case of this compound, this would involve the removal of the methyl group from the pyrrolidine (B122466) nitrogen to yield 2-(pyrrolidin-2-yl)ethylamine and formaldehyde. The mechanism proceeds through the hydroxylation of the carbon atom of the alkyl group attached to the nitrogen, forming an unstable hydroxylated intermediate that spontaneously decomposes. nih.govmdpi.com

Another potential oxidation pathway is N-oxidation, particularly at the tertiary nitrogen of the pyrrolidine ring, to form an N-oxide. This transformation is often mediated by flavin-containing monooxygenases (FMOs). nih.gov The resulting N-oxide is a more polar metabolite.

Oxidation can also occur on the pyrrolidine ring itself, analogous to the oxidation of other N-acyl-pyrrolidines which can yield pyrrolidin-2-ones. While this compound is not an N-acyl derivative, the carbon atoms adjacent to the nitrogen are activated towards oxidation.

It is important to distinguish the oxidation of this compound from that of N-methyl-2-pyrrolidone (NMP), a structurally different compound with a carbonyl group in the pyrrolidine ring. The oxidation of NMP has been studied in the context of industrial applications and can lead to ring-opening or the formation of other degradation products. nih.gov

A summary of plausible oxidation products of this compound based on general principles of amine oxidation is presented below.

| Starting Material | Potential Oxidation Product | Type of Reaction |

| This compound | 2-(pyrrolidin-2-yl)ethylamine | N-dealkylation |

| This compound | This compound N-oxide | N-oxidation |

Reduction Reactions and Product Analysis

Reduction reactions involving this compound are primarily documented in the context of its synthesis from various precursors. These synthetic routes often conclude with a reduction step to generate the final diamine product.

One prominent method involves the catalytic hydrogenation of (1-methylpyrrolidin-2-ylidene)-acetonitrile. In a typical procedure, the acetonitrile (B52724) derivative is dissolved in a suitable solvent like methanol (B129727), and an acid such as p-toluenesulfonic acid is added. The reduction is then carried out under hydrogen pressure in the presence of a palladium catalyst, for instance, Pd(OH)2/C. This process reduces the nitrile group to a primary amine and the exocyclic double bond, yielding this compound in high purity.

Another synthetic approach utilizes the reduction of 1-alkyl-2-(2-nitroethylidene)pyrrolidine intermediates. The reduction of the nitro group to a primary amine can be achieved through catalytic hydrogenation using metal catalysts like Raney nickel, platinum, or palladium on carbon. The reaction is typically performed in a solvent such as methanol or ethanol (B145695) under a hydrogen atmosphere.

The table below summarizes a key reduction reaction leading to the formation of this compound.

| Precursor | Reducing Agent/Catalyst | Product |

| (1-methylpyrrolidin-2-ylidene)-acetonitrile | H₂ / Pd(OH)₂/C | This compound |

Electrophilic Substitutions and Additions

The pyrrolidine ring in this compound is a saturated heterocyclic system and therefore does not undergo electrophilic aromatic substitution reactions. The reactivity of the ring towards electrophiles is primarily centered on the nucleophilic nitrogen atom.

The lone pair of electrons on the tertiary nitrogen atom of the pyrrolidine ring can attack electrophiles. However, the electron-donating nature of the alkyl groups also makes the nitrogen susceptible to protonation in acidic media, which would form a pyridinium (B92312) ion. This positively charged species would be highly deactivated towards further electrophilic attack on the ring itself.

Due to the higher electron density on the nitrogen atoms compared to the carbon atoms of the ring, electrophilic attack will preferentially occur at the nitrogen centers, which is discussed in the context of nucleophilic reactions. There is a lack of specific literature data on electrophilic substitution occurring directly on the carbon atoms of the pyrrolidine ring of this molecule. In general, electrophilic substitution on such saturated rings is not a facile process and would require harsh conditions, likely leading to a mixture of products or ring-opening.

Nucleophilic Reactions and Reactivity Profiles

This compound possesses two nucleophilic centers: the tertiary amine of the pyrrolidine ring and the primary amine of the ethyl side chain. The primary amine is generally considered to be more nucleophilic than the tertiary amine due to less steric hindrance, although the electronic environment also plays a role.

The nucleophilicity of these amine groups allows the molecule to act as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It can readily participate in reactions with a variety of electrophiles.

Common nucleophilic reactions involving the amine groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. The primary amine is expected to be more reactive, leading to the formation of N-(2-(1-methylpyrrolidin-2-yl)ethyl)acetamide or related amides.

Alkylation: Reaction with alkyl halides, where the primary amine can be successively alkylated. The tertiary amine can also be alkylated to form a quaternary ammonium (B1175870) salt.

Schiff Base Formation: The primary amine can react with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Michael Addition: The primary amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

The use of this compound as a derivatization reagent in analytical chemistry further underscores its nucleophilic character. For instance, it can be used to label carboxylic acids for detection in HPLC.

The table below provides examples of the types of nucleophilic reactions this compound can undergo.

| Reactant Type | Reaction | Expected Product at Primary Amine |

| Acyl Halide (e.g., Acetyl Chloride) | Acylation | N-(2-(1-methylpyrrolidin-2-yl)ethyl)acetamide |

| Alkyl Halide (e.g., Methyl Iodide) | Alkylation | N,N-dimethyl-2-(1-methylpyrrolidin-2-yl)ethanamine |

| Aldehyde (e.g., Benzaldehyde) | Schiff Base Formation | N-benzylidene-2-(1-methylpyrrolidin-2-yl)ethanamine |

Lack of Specific Data for this compound Degradation

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information regarding the chemical degradation pathways and environmental fate of the compound This compound .

The executed search queries for hydrolysis, photolysis, thermal decomposition, and degradation products of "this compound" did not yield relevant results for this specific chemical. Instead, the search results consistently provided information on a different, though structurally related, compound: N-methyl-2-pyrrolidone (NMP) .

Due to the distinct chemical structures of this compound and N-methyl-2-pyrrolidone, the degradation and environmental fate data for NMP cannot be scientifically and accurately applied to this compound. Using such data would be inappropriate and lead to misinformation.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the currently available information from the search results. The specific sections and subsections of the provided outline—including chemical hydrolysis, photochemical degradation, thermal decomposition, and identification of degradation products—require data explicitly pertaining to this compound, which could not be located.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of N-methylpyrrolidin-2-ylethylamine would involve constructing a three-dimensional model of the molecule to study its physical and chemical properties. A critical aspect of this is conformational analysis, which seeks to identify the molecule's preferred shapes, or conformers.

Research Focus:

Ring Pucker: The five-membered pyrrolidine (B122466) ring is not planar and exists in various "puckered" conformations, typically described as "envelope" or "twist" forms. Computational studies on related N-methyl-2-pyrrolidinone derivatives have shown that the ring can adopt an envelope conformation where one carbon atom is out of the plane of the other four atoms. researchgate.net A similar analysis for this compound would determine the energy barriers between these puckered states.

Side-Chain Orientation: The ethylamine (B1201723) side chain has multiple rotatable bonds, leading to a large number of possible conformations. The orientation of this chain relative to the pyrrolidine ring is crucial as it dictates how the molecule can interact with other molecules, such as biological receptors.

Energy Landscapes: By systematically rotating the bonds and calculating the potential energy of each resulting structure, a conformational energy landscape can be generated. The low-energy regions on this map correspond to the most stable and thus most probable conformations of the molecule. Density Functional Theory (DFT) is a common and accurate method for performing these energy calculations. researchgate.net

A rigorous conformational analysis is essential because the biological activity and physical properties of a molecule are often dictated by a single, low-energy conformation. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to understand the distribution of electrons within a molecule and predict its chemical reactivity. arabjchem.orgchemrxiv.org

Key Parameters and Their Significance:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It shows regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the two nitrogen atoms, identifying them as sites for protonation or interaction with positive centers.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule. This helps to quantify the polarity of bonds and predict sites for electrostatic interactions.

Hypothetical Data Table for Electronic Properties: This table illustrates the type of data that would be generated from DFT calculations for this compound. The values are purely illustrative.

| Computational Parameter | Hypothetical Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| ELUMO | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Predicts high chemical stability |

| Dipole Moment | 1.8 D | Measures overall molecular polarity |

Reaction Mechanism Elucidation via Computational Methods

Computational methods can map out the entire pathway of a chemical reaction, providing a level of detail that is often impossible to observe experimentally. This involves identifying reactants, products, transition states, and intermediates.

Methodology:

Potential Energy Surface (PES) Scanning: To study a potential reaction involving this compound, such as its synthesis or its interaction with another molecule, chemists would compute the energy profile along the reaction coordinate.

Transition State (TS) Search: The highest point on the lowest-energy path between reactants and products is the transition state. Locating the precise geometry and energy of the TS is crucial for calculating the reaction's activation energy, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that a located transition state correctly connects the reactants and products, ensuring the proposed mechanism is valid.

For example, studies on the reaction of N-methyl-2-pyrrolidinone with CS₂ used DFT to identify a two-step mechanism and determined the rate-determining step by comparing activation energies. arabjchem.org A similar approach could be applied to reactions involving this compound.

In Silico Prediction of Spectroscopic Parameters and Molecular Properties

Quantum chemistry is capable of predicting various spectroscopic properties, which can aid in the identification and characterization of a molecule. nih.gov

Predictable Properties:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing these predicted spectra to experimental data can confirm a molecular structure.

Vibrational Spectra (IR/Raman): Calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net These correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The potential energy distribution (PED) analysis can assign each calculated frequency to a specific molecular motion (e.g., C-H stretch, N-H bend). nih.gov

Physicochemical Properties: Properties such as polarizability, molecular volume, and surface area can be derived from the optimized molecular geometry and electron density. researchgate.net

Illustrative Table of Predicted vs. Experimental Properties:

| Property | Predicted Value (Illustrative) | Experimental Value |

| Refractive Index (n20/D) | (Calculation dependent) | 1.4684 (lit.) sigmaaldrich.com |

| Density (g/mL at 25 °C) | (Calculation dependent) | 0.885 (lit.) sigmaaldrich.com |

| ¹³C NMR Chemical Shifts | (Set of calculated ppm values) | (Requires experimental data) |

| Main IR Frequencies (cm⁻¹) | (Set of calculated frequencies) | (Requires experimental data) |

Virtual Screening and Ligand Design for this compound Derivatives

Given that this compound is a building block for pharmaceuticals, its derivatives are of significant interest. chemimpex.com Virtual screening and ligand design are computational techniques used to identify and optimize new drug candidates.

Workflow:

Target Identification: A biological target (e.g., an enzyme or receptor) is chosen.

Library Generation: A virtual library of derivatives is created by computationally modifying the core structure of this compound.

Molecular Docking: Each derivative in the library is computationally "docked" into the binding site of the target protein. Docking programs predict the preferred binding orientation and calculate a scoring function to estimate binding affinity. nih.gov

Hit Identification and Optimization: The highest-scoring molecules ("hits") are identified. Their interactions with the protein target are analyzed to suggest further chemical modifications that could improve binding affinity and selectivity.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to ensure they have drug-like characteristics. chemrxiv.org

Molecular dynamics (MD) simulations can further refine this process by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. nih.govnih.gov

Future Directions and Emerging Research on this compound Remain Largely Uncharted

Initial research indicates a significant lack of specific, publicly available scientific literature and data concerning the chemical compound this compound. Search results consistently default to the more common and structurally different compound, N-methyl-2-pyrrolidone (NMP). Therefore, a detailed article on the future directions and emerging research areas for this compound, as per the requested outline, cannot be generated at this time.

The vast body of research available for N-methyl-2-pyrrolidone (NMP) highlights its extensive use as a versatile aprotic solvent in various industrial applications, including in the petrochemical and electronics industries. wikipedia.orgchemicalbook.com Its chemical properties, synthesis, and applications have been thoroughly investigated. chemicalbook.comchemicalbook.com In contrast, this compound does not appear to be a compound of widespread industrial or academic research interest, and as such, dedicated studies on its novel synthetic strategies, chemical reactivity, and potential applications in materials science or interdisciplinary fields are not readily found in the public domain.

For clarity, the compound requested, This compound , has a distinct chemical structure from N-methyl-2-pyrrolidone . The former possesses an ethylamine group attached to the 2-position of the N-methylpyrrolidine ring, while the latter is a lactam, containing a carbonyl group within the five-membered ring. This fundamental structural difference means that the chemical properties and reactivity of the two compounds would be markedly different.

Given the absence of specific research on this compound, it is not possible to provide scientifically accurate and informative content for the following requested sections:

Future Directions and Emerging Research Areas

Interdisciplinary Research at the Interface of Chemistry and Other Scientific Fields:The lack of primary research on this compound means there is no basis for a discussion on its role in interdisciplinary studies.

It is possible that the user may have intended to request information on N-methyl-2-pyrrolidone (NMP), for which a comprehensive article on future research directions could be compiled. Should this be the case, a new search focusing on NMP would yield substantial information.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methylpyrrolidin-2-ylethylamine, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidine derivatives or reductive amination of ketones. Key parameters include:

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., for pyrrolidine ring functionalization) .

- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres to prevent side reactions .

- Temperature control : Reactions often require temperatures between 60–100°C for optimal yield .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm amine proton environments and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify characteristic N–H and C–N stretches (~3300 cm and ~1250 cm, respectively) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as tertiary amines can be irritants .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to EPA guidelines for amine-containing waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s receptor-binding affinity in pharmacological studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to identify binding pockets and conformational changes .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Data Validation : Cross-reference experimental IC values with in silico predictions using tools like AutoDock Vina .

Q. What strategies address variability in bioactivity data across different cell lines or in vivo models?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to standardize potency measurements .

- Cell Line Authentication : Validate cell lines via STR profiling to rule out contamination .

- In Vivo/In Vitro Correlation (IVIVC) : Apply pharmacokinetic modeling to account for metabolic differences between models .

Q. How can researchers optimize chromatographic methods for quantifying trace impurities in this compound?

- Methodological Answer :

- Column Selection : Use amine-specific columns (e.g., Restek Rtx-5) with nitrogen-phosphorous detectors (NPD) for enhanced sensitivity .

- Gradient Elution : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .

- Validation : Follow ICH Q2(R1) guidelines for limits of detection (LOD) and quantification (LOQ) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory results in toxicity studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for confounders (e.g., solvent effects) .

- Benchmark Dose (BMD) Modeling : Estimate toxicity thresholds from dose-response data using EPA-approved software .

Q. How can researchers design experiments to differentiate between on-target and off-target effects in mechanistic studies?

- Methodological Answer :

- Knockout/Knockdown Models : Use CRISPR/Cas9 to silence putative targets and assess residual activity .

- Chemical Probes : Employ competitive inhibitors or fluorescently tagged analogs to track binding specificity .

- Omics Integration : Combine transcriptomics and proteomics to identify secondary pathways affected by the compound .

Safety and Regulatory Considerations

Q. What exposure assessment frameworks are applicable for evaluating occupational risks during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.